molecular formula C9H20NO3PS3 B14158188 Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester CAS No. 3772-48-3

Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester

Cat. No.: B14158188
CAS No.: 3772-48-3
M. Wt: 317.4 g/mol
InChI Key: HHNUWUVKGZCEAX-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester is a chemical compound known for its diverse applications in various fields. It is a member of the phosphorodithioate family, which is characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used in agricultural and industrial settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable methylcarbamoyl methylthioethyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful handling of reagents and the use of advanced purification techniques to remove any impurities that may affect the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique applications in different fields.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and other agricultural chemicals due to its effectiveness in controlling pests and diseases.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
  • Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester
  • Dimethoate

Uniqueness

Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its effectiveness in different applications make it a valuable compound in both research and industry.

Properties

CAS No.

3772-48-3

Molecular Formula

C9H20NO3PS3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)-N-methylacetamide

InChI

InChI=1S/C9H20NO3PS3/c1-4-12-14(15,13-5-2)17-7-6-16-8-9(11)10-3/h4-8H2,1-3H3,(H,10,11)

InChI Key

HHNUWUVKGZCEAX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCCSCC(=O)NC

Origin of Product

United States

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